molecular formula C13H13NO3S3 B5171243 3-(2-Methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate

3-(2-Methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate

Cat. No.: B5171243
M. Wt: 327.4 g/mol
InChI Key: NMNSYBPESKYEMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate typically involves multiple steps, starting with the formation of the thieno[2,3-e][1,3]benzothiazolium core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and yield optimization through advanced techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Scientific Research Applications

3-(2-Methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate involves its interaction with specific molecular targets. The thieno[2,3-e][1,3]benzothiazolium core is known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and DNA interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-Methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate apart from these similar compounds is its unique thieno[2,3-e][1,3]benzothiazolium core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for specialized research applications .

Properties

IUPAC Name

3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S3/c1-9-14(6-2-8-20(15,16)17)12-11(19-9)4-3-10-5-7-18-13(10)12/h3-5,7H,2,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNSYBPESKYEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(S1)C=CC3=C2SC=C3)CCCS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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